molecular formula C20H15N3O B5622668 3-(3-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

3-(3-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B5622668
M. Wt: 313.4 g/mol
InChI Key: OLYZPTADANYRLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives involves multiple steps, including cyclodehydration and treatment with hydrazine hydrate, starting from 2,3-pyridine dicarboxylic anhydride and anthranilic acid or methyl anthranilate. These derivatives can further react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively (Ammar et al., 2011). Another approach includes the use of l-proline as a catalyst under both conventional and microwave heating conditions to synthesize 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives in good yield (Dixit et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone and its derivatives is characterized using various spectroscopic techniques such as FT-IR, mass, 1H-NMR, and 13C-NMR. These techniques help in confirming the structure of synthesized compounds and understanding the substitution pattern on the quinazolinone nucleus, which is crucial for their biological activity and chemical properties (Dixit et al., 2014).

Chemical Reactions and Properties

Quinazolinone derivatives exhibit diverse chemical reactivity, allowing for further functionalization and the creation of various biologically active compounds. For instance, the reaction with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate demonstrates the versatile reactivity of the amino group present in the quinazolinone ring (Ammar et al., 2011). Additionally, the reaction with diarylphosphine oxides under visible light irradiation to synthesize phosphorylated quinolino[2,1-b]quinazolinones showcases innovative approaches to diversify the chemical library of quinazolinone derivatives (Zeng et al., 2022).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of different substituents on the quinazolinone nucleus can affect these properties significantly, which is important for their application in various fields (Özgen et al., 2005).

Chemical Properties Analysis

The chemical properties of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives, such as reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are central to their utility in synthesizing compounds with desired biological activities. The synthesis and evaluation of these derivatives provide insight into their potential applications and the role of different substituents in determining their chemical behavior (Dixit et al., 2014).

properties

IUPAC Name

3-(3-methylpyridin-2-yl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-8-7-13-21-18(14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYZPTADANYRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-pyridin-2-yl)-2-phenyl-3H-quinazolin-4-one

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